2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its substituents include an ethylsulfanyl group at position 2, a 4-methoxyphenyl group at position 3, and a 2-methylphenyl carboxamide at position 6. Similar compounds in the evidence are primarily sulfonylurea herbicides (e.g., metsulfuron methyl ester) and triazole fungicides (e.g., propiconazole), which target plant growth or fungal ergosterol synthesis .
Properties
IUPAC Name |
3-ethylsulfanyl-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-4-31-22-21(18-9-11-19(30-3)12-10-18)26-24(27-22)13-15-28(16-14-24)23(29)25-20-8-6-5-7-17(20)2/h5-12H,4,13-16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFATMCLSVPNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3C)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include ethylsulfanyl derivatives, methoxyphenyl compounds, and methylphenyl amines. Common synthetic routes could involve:
Formation of the triazaspiroundecane core: This might be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the ethylsulfanyl group: This could be done via nucleophilic substitution reactions.
Attachment of the methoxyphenyl and methylphenyl groups: These steps might involve coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group might yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. The incorporation of the triazole moiety and other functional groups may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of triazole compounds have shown promising results as inhibitors of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored due to its ability to modulate inflammatory pathways. Studies on related compounds suggest that they may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of chronic inflammatory diseases.
Antimicrobial Properties
The unique structure of this compound may also confer antimicrobial properties. Similar compounds have been evaluated for their effectiveness against a range of bacterial and fungal pathogens, indicating that modifications in the side chains can significantly impact antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications that have been studied:
| Modification | Effect on Activity |
|---|---|
| Ethylsulfanyl group | Enhances solubility and bioavailability |
| Methoxyphenyl group | Increases interaction with target proteins |
| Triazole ring | Contributes to anticancer activity through binding affinity to DNA or proteins |
Case Study 1: Anticancer Screening
A study investigated a series of triazole derivatives similar to this compound for their anticancer properties against breast cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range, indicating significant cytotoxicity compared to controls. Molecular docking studies revealed strong binding interactions with key proteins involved in cancer metabolism.
Case Study 2: Anti-inflammatory Research
In another study, a derivative of this compound was tested for its anti-inflammatory effects in a mouse model of arthritis. The results showed a marked reduction in paw swelling and histological evidence of decreased inflammation in treated animals compared to controls. This suggests potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Influencing Cellular Pathways: Altering signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features of the Target Compound :
- Ethylsulfanyl Group : This moiety may influence solubility and metabolic stability.
- Aryl Substituents : The 4-methoxyphenyl and 2-methylphenyl groups could modulate interactions with biological targets, such as enzymes or receptors.
Comparison to Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester) :
| Feature | Target Compound | Sulfonylurea Herbicides |
|---|---|---|
| Core Structure | Spirocyclic triazaspiro system | Linear triazine or pyrimidine ring |
| Functional Groups | Ethylsulfanyl, aryl carboxamide | Sulfonylurea bridge, methyl/ethoxy groups |
| Target Mechanism | Not explicitly documented | Acetolactate synthase (ALS) inhibition |
| Bioactivity | Hypothesized pesticidal activity | Broad-spectrum weed control |
The spirocyclic core of the target compound distinguishes it from sulfonylureas, which rely on a linear triazine or pyrimidine scaffold for ALS inhibition .
Comparison to Triazole Fungicides (e.g., Propiconazole) :
| Feature | Target Compound | Triazole Fungicides |
|---|---|---|
| Heterocyclic System | Triazaspiro ring | 1,2,4-triazole ring |
| Substituents | Methoxyphenyl, methylphenyl | Dichlorophenyl, dioxolanyl groups |
| Target Mechanism | Not explicitly documented | Ergosterol biosynthesis inhibition |
The target compound’s triazaspiro system contrasts with the 1,2,4-triazole ring in fungicides like propiconazole. While triazole fungicides disrupt ergosterol synthesis via cytochrome P450 inhibition, the spirocyclic structure of the target compound may target a different pathway .
Functional and Mechanistic Insights
- Hypothesized Bioactivity : The ethylsulfanyl group could act as a leaving group, enabling covalent interactions with biological targets. The 4-methoxyphenyl substituent might enhance binding to aromatic pocket regions in enzymes, similar to the dichlorophenyl groups in triazole fungicides .
- Stability and Metabolism : The spirocyclic system may confer metabolic resistance compared to linear sulfonylureas, which are prone to hydrolysis in acidic soils .
Biological Activity
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₈H₁₈N₄O₁S
- Molecular Weight : 342.43 g/mol
- Key Functional Groups :
- Ethyl sulfanyl group
- Methoxyphenyl moiety
- Triazole ring
- Carboxamide functional group
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar compounds within the triazole family. Triazoles are known for their ability to inhibit fungal growth and have been explored for their antibacterial properties as well. The biological activity of our compound may be hypothesized based on these precedents.
Case Study: Antibacterial Activity
A study conducted on related triazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 16 µg/mL, indicating a strong potential for use in treating bacterial infections .
Antioxidant Activity
Antioxidant properties are critical for combating oxidative stress-related diseases. Compounds with similar structural features have shown promising antioxidant activity through various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power).
Research Findings
In comparative studies, triazole derivatives exhibited EC50 values ranging from 10 to 50 µg/mL in DPPH assays, suggesting that our compound may also possess significant antioxidant capabilities .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Compounds containing methoxy and sulfanyl groups have been investigated for their anti-inflammatory effects.
Experimental Evidence
Research has indicated that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The anti-inflammatory efficacy was assessed using cell cultures treated with lipopolysaccharide (LPS), leading to a reduction in inflammatory markers by up to 70% at optimal concentrations .
Data Table: Biological Activity Summary
Q & A
How can researchers optimize the synthetic route for this compound to improve yield and purity?
Level: Basic
Methodological Answer:
Synthetic optimization requires systematic evaluation of reaction parameters. For spirocyclic compounds like this, key steps include:
- Catalyst selection : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates.
- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions in cyclization steps.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the target compound .
What spectroscopic and computational methods are critical for resolving structural ambiguities in this compound?
Level: Basic
Methodological Answer:
- X-ray crystallography : Resolves spirocyclic conformation and substituent orientation, particularly for the 1,4,8-triazaspiro[4.5]decane core.
- NMR spectroscopy : ¹H-¹³C HSQC and NOESY confirm spatial proximity of ethylsulfanyl and methoxyphenyl groups.
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate electronic structure (e.g., sulfanyl group interactions) .
How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Level: Advanced
Methodological Answer:
- Core modifications : Synthesize analogs with variations in the ethylsulfanyl group (e.g., replacing sulfur with oxygen or altering alkyl chain length).
- Substituent screening : Test methoxyphenyl and methylphenyl groups against bioisosteres (e.g., halogens, nitro groups).
- Biological assays : Use dose-response curves (IC₅₀/EC₅₀) in target-specific models (e.g., enzyme inhibition or cell-based assays) to correlate structural changes with activity .
What strategies address contradictions between computational predictions and experimental bioactivity data?
Level: Advanced
Methodological Answer:
- Re-evaluate force fields : Adjust parameters in molecular docking simulations (e.g., AMBER or CHARMM) to better model ligand-receptor interactions.
- Solvent effects in silico : Incorporate explicit solvent models (e.g., water or DMSO) to mimic experimental conditions.
- Validate false negatives/positives : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to confirm discrepancies .
How can environmental fate studies be designed to assess ecological risks of this compound?
Level: Advanced
Methodological Answer:
- Degradation pathways : Conduct hydrolysis/photolysis experiments under varying pH and UV conditions.
- Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna).
- Trophic transfer analysis : Use LC-MS/MS to quantify residues in aquatic and terrestrial food chains .
What theoretical frameworks guide mechanistic studies of this compound’s biological interactions?
Level: Advanced
Methodological Answer:
- Molecular orbital theory : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity with biological targets.
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carboxamide group) and hydrophobic regions (e.g., spirocyclic core).
- Systems biology : Integrate omics data (transcriptomics/proteomics) to map off-target effects .
What computational tools are recommended for predicting metabolic pathways?
Level: Advanced
Methodological Answer:
- In silico metabolism : Use software like MetaSite or GLORYx to predict Phase I/II metabolism sites (e.g., sulfoxidation of ethylsulfanyl).
- CYP450 docking : Simulate interactions with isoforms CYP3A4/2D6 to identify potential toxic metabolites.
- Machine learning : Train models on databases like PubChem to prioritize metabolites for experimental validation .
How can researchers mitigate batch-to-batch variability in pharmacological assays?
Level: Basic
Methodological Answer:
- Standardized synthesis protocols : Document reaction times, stoichiometry, and purification steps rigorously.
- QC/QA metrics : Enforce ≥95% purity (HPLC) and characterize each batch with ¹H NMR and HRMS.
- Reference controls : Include positive/negative controls in every assay plate to normalize inter-experimental variability .
What methodologies quantify the compound’s stability under physiological conditions?
Level: Basic
Methodological Answer:
- pH stability profiling : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-UV/MS.
- Thermal stability : Use DSC (differential scanning calorimetry) to determine melting points and identify polymorphic transitions.
- Forced degradation : Expose to oxidative (H₂O₂), light (ICH Q1B), and humidity conditions to identify degradation products .
How should ecological risk assessments balance laboratory data with real-world ecosystem complexity?
Level: Advanced
Methodological Answer:
- Mesocosm studies : Simulate natural ecosystems to evaluate compound interactions with abiotic factors (e.g., sediment adsorption).
- Probabilistic modeling : Use Monte Carlo simulations to account for variability in exposure scenarios.
- Field validation : Deploy passive samplers in water/soil to correlate lab-derived half-lives with environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
